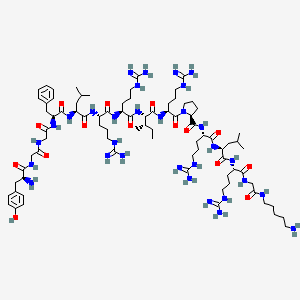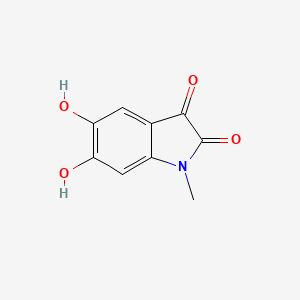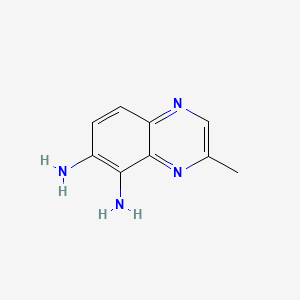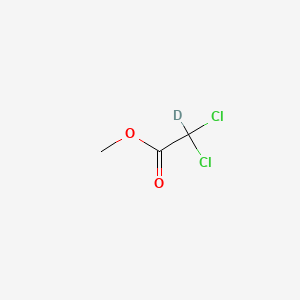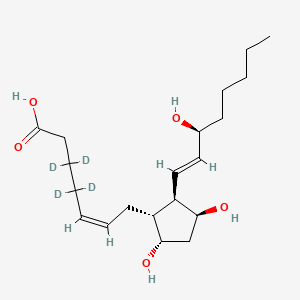![molecular formula C7H14N2 B570379 6-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-82-6](/img/structure/B570379.png)
6-Methyl-1,6-diazaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-1,6-diazaspiro[3.4]octane” is a chemical compound with the CAS Number: 1158749-83-7 . It has a molecular weight of 126.2 and a linear formula of C7H14N2 . The compound is typically in the form of a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,6-diazaspiro[3.4]octane” is represented by the linear formula C7H14N2 . This indicates that the compound consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms .
Physical And Chemical Properties Analysis
“6-Methyl-1,6-diazaspiro[3.4]octane” is a colorless to yellow liquid . It has a molecular weight of 126.2 and a linear formula of C7H14N2 .
Applications De Recherche Scientifique
1. Synthesis and Structural Studies
- 5-Oxa-2,6-diazaspiro[3.4]octan-1-one Derivatives Synthesis : A study by Chiaroni et al. (2000) explored the synthesis of two derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process highlights the potential of 6-Methyl-1,6-diazaspiro[3.4]octane in organic synthesis (Chiaroni et al., 2000).
2. Applications in Medicinal Chemistry
- Novel Diazaspiro[3.4]octane Series for Malaria Treatment : Research by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against the malaria parasite, Plasmodium falciparum. This series showed potential for treating multiple stages of the parasite lifecycle (Le Manach et al., 2021).
- Antitubercular Lead Identification : A 2023 study by Lukin et al. developed a set of compounds from a 2,6-diazaspiro[3.4]octane building block for antitubercular activities, identifying a potent lead with minimal inhibitory concentration against Mycobacterium tuberculosis (Lukin et al., 2023).
3. Photophysical and Computational Studies
- Photophysical and TDDFT Calculations : Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their photophysical behavior, solvatochromism, and quantum yield in different solvents. They used TDDFT calculations to relate structural features to biological properties (Aggarwal & Khurana, 2015).
4. Applications in Chemical Synthesis
- Synthetic Approaches to Diazaspiroketal Frameworks : A study by Goubert et al. (2007) explored synthetic approaches towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, which could potentially include 6-Methyl-1,6-diazaspiro[3.4]octane derivatives, highlighting the utility of these compounds in chemical synthesis (Goubert et al., 2007).
5. Structural and Conformational Analysis
- Structural Analysis of Spiro Compounds : Research by Grassi et al. (2002) focused on the structural analysis of 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, a compound related to 6-Methyl-1,6-diazaspiro[3.4]octane, using X-ray crystal-structure analysis. This study provides insights into the conformational characteristics of these compounds (Grassi et al., 2002).
Orientations Futures
While specific future directions for “6-Methyl-1,6-diazaspiro[3.4]octane” are not mentioned in the sources I found, it’s worth noting that related compounds, such as those derived from 2,6-diazaspiro[3.4]octane, have shown promising antimycobacterial activity . This suggests potential future research directions in exploring the antimicrobial properties of similar compounds.
Propriétés
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297769 |
Source


|
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-diazaspiro[3.4]octane | |
CAS RN |
1158749-82-6 |
Source


|
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



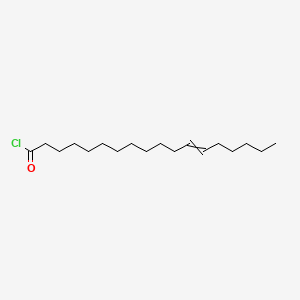
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
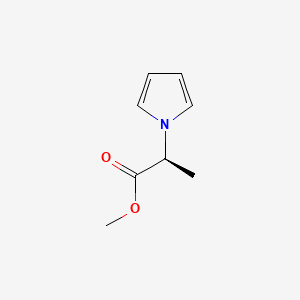
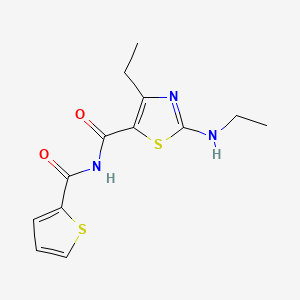
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
